molecular formula C10H13ClN2O3 B2391863 Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride CAS No. 2470438-34-5

Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride

Cat. No. B2391863
CAS RN: 2470438-34-5
M. Wt: 244.68
InChI Key: SBBOXEWNVACWNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1,6-naphthyridines, has been well explored . These compounds are synthesized through various pathways, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains .

Scientific Research Applications

Synthesis and Antibacterial Activity Methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate hydrochloride and its derivatives have been extensively studied for their potential as antibacterial agents. A notable example includes the synthesis of pyridonecarboxylic acids, where analogues of this compound demonstrated significant in vitro and in vivo antibacterial activities, with some being more active than existing treatments like enoxacin. This research highlights the potential of these compounds in developing new antibacterial therapies (Egawa et al., 1984). Further studies on fluoro-naphthyridines as antibacterial agents confirm the importance of structural modifications in enhancing antibacterial efficacy, with specific substitutions leading to promising therapeutic candidates (Bouzard et al., 1992).

Spectroscopic and Theoretical Studies Research into the spectroscopic properties and theoretical analyses of naphthyridine derivatives, including methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate hydrochloride, has provided insights into their solvatochromism, intramolecular hydrogen bonding, and potential zwitterionic forms. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Santo et al., 2003).

Synthesis and Evaluation for Antibacterial Properties The synthesis of tetrahydro-naphthyridine derivatives and their evaluation against bacterial infections demonstrate the versatility and potential of these compounds as antibacterial agents. Studies have shown that specific esters of naphthyridine-3-carboxylic acid possess in vivo activity against a range of gram-negative bacteria, highlighting the potential for developing new antibiotics from these compounds (Santilli et al., 1975).

Novel Routes to Pharmacologically Relevant Compounds The exploration of new synthetic routes to obtain 3-substituted naphthyridin-2-ones showcases the ongoing interest in modifying the core structure of naphthyridines for enhanced pharmaceutical utility. These efforts not only expand the chemical toolbox but also open up new avenues for drug development (Delieza et al., 1997).

properties

IUPAC Name

methyl 1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c1-15-10(14)8-5-12-9(13)6-2-3-11-4-7(6)8;/h5,11H,2-4H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBOXEWNVACWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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